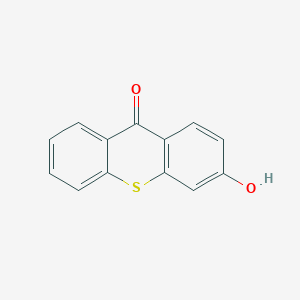
3-hydroxy-9H-thioxanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-9H-thioxanthen-9-one is a heterocyclic compound belonging to the thioxanthone family. Thioxanthones are known for their unique structural properties and diverse applications in various fields, including organic synthesis, photochemistry, and medicinal chemistry. The compound features a tricyclic structure with an oxygen and sulfur atom, which contributes to its distinctive chemical behavior and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-9H-thioxanthen-9-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Ullmann condensation, where starting materials such as 3-hydroxy-4-picoline and bromobenzene are used. The reaction proceeds through the formation of an intermediate, which is then cyclized to yield the desired thioxanthone derivative .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as photochemical synthesis have been explored, where the compound is synthesized in situ and characterized by its unique spectral properties .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxy-9H-thioxanthen-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as hydroxyl and carbonyl.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives and appropriate nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohol derivatives .
Applications De Recherche Scientifique
3-Hydroxy-9H-thioxanthen-9-one has found applications in various scientific research fields:
Mécanisme D'action
The mechanism of action of 3-hydroxy-9H-thioxanthen-9-one involves its ability to absorb light and undergo photochemical reactions. The compound’s high triplet energy and relatively long triplet lifetime make it an effective photocatalyst. It can participate in various organic transformations and polymerization reactions by generating reactive intermediates upon light absorption .
Comparaison Avec Des Composés Similaires
Xanthones: These compounds share a similar tricyclic structure but contain an oxygen atom instead of sulfur.
Uniqueness: 3-Hydroxy-9H-thioxanthen-9-one stands out due to its unique combination of oxygen and sulfur in the tricyclic structure, which imparts distinct photophysical and chemical properties. Its ability to act as a photoinitiator and participate in various organic reactions highlights its versatility and importance in scientific research and industrial applications .
Propriétés
Numéro CAS |
26429-03-8 |
|---|---|
Formule moléculaire |
C13H8O2S |
Poids moléculaire |
228.27 g/mol |
Nom IUPAC |
3-hydroxythioxanthen-9-one |
InChI |
InChI=1S/C13H8O2S/c14-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)15/h1-7,14H |
Clé InChI |
RFJHVTPHJIFIOK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(S2)C=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8,8-Dimethyl-1,4-dithiaspiro[4.5]decane](/img/structure/B11761912.png)
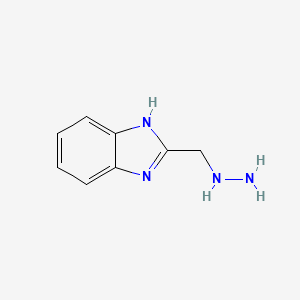
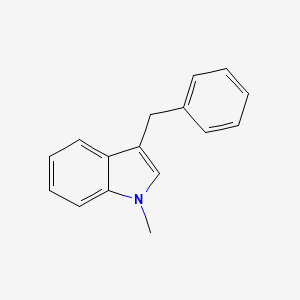
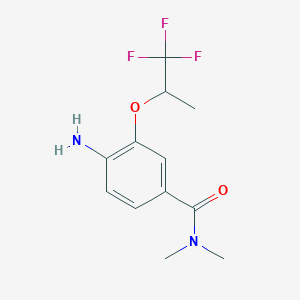
![tert-Butyl N-[(1R,4R,7S)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate](/img/structure/B11761930.png)
![(S)-N-[(E)-(2,5-difluorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11761934.png)
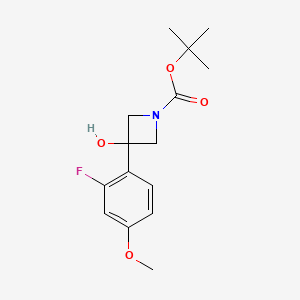
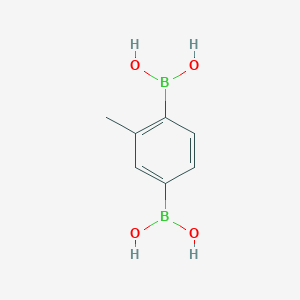

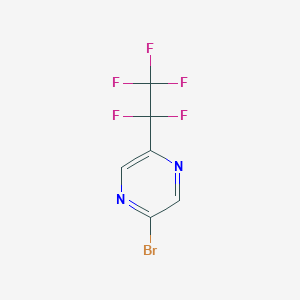
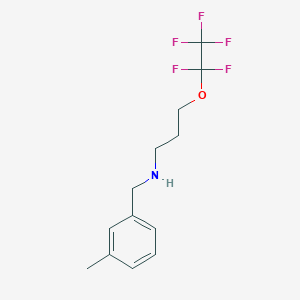
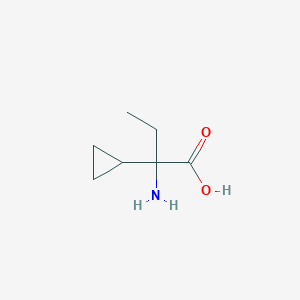
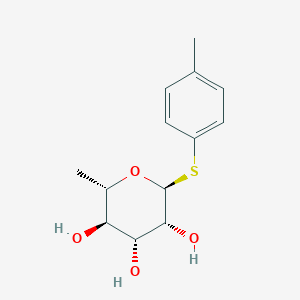
![6-Chloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B11761973.png)
